molecular formula C9H7Cl2N3OS B176599 5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol CAS No. 130087-63-7

5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B176599
CAS No.: 130087-63-7
M. Wt: 276.14 g/mol
InChI Key: OYUKXIGPQQNPDH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride. This reaction yields the intermediate compound, which is then further reacted with various reagents to form the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

Mechanism of Action

The mechanism of action of 5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3OS/c10-5-1-2-7(6(11)3-5)15-4-8-12-9(16)14-13-8/h1-3H,4H2,(H2,12,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUKXIGPQQNPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353632
Record name NSC634489
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130087-63-7
Record name NSC634489
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
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5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
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5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
Reactant of Route 6
5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol

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